molecular formula C24H24N2O3S B2617293 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 308297-84-9

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Katalognummer: B2617293
CAS-Nummer: 308297-84-9
Molekulargewicht: 420.53
InChI-Schlüssel: FUTJYHVXSCCQDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is primarily targeted against M. tuberculosis . The target of this compound is DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of cell wall biosynthesis in M. tuberculosis . The disruption in cell wall biosynthesis results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of the action of this compound is the death of M. tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis, leading to the loss of cell wall integrity and function . This results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Biologische Aktivität

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a hybrid molecule that integrates the structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound based on various research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C26H29N3O3S
  • Molecular Weight : 464.60 g/mol
  • LogP : 4.70 (indicating moderate lipophilicity)

Structural Features

The compound features a chromone backbone, which is associated with various biological activities, while the benzothiazole moiety enhances its interaction potential with biological targets. The morpholine substituent may contribute to its pharmacological profile by influencing solubility and receptor binding.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values lower than those of standard reference drugs.

Anticancer Properties

The compound has shown promising anticancer activity in various studies:

  • A derivative with similar structural features was reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This was evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins in treated cancer cells.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases:

  • In animal models, it has been observed to enhance cognitive functions and reduce oxidative stress markers in the brain, suggesting a protective role against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives:

Compound NameStructureBiological ActivityKey Features
3-(2-benzimidazolyl)-7-hydroxycoumarinChromone with benzimidazoleAntimicrobialWater-soluble
3-(benzothiazolyl)-7-hydroxychromoneChromone with benzothiazoleAnticancerStrong enzyme inhibitor
7-hydroxycoumarinSimple coumarin derivativeAnticoagulantCommonly used in pharmaceuticals

The unique combination of benzothiazole and morpholine in the target compound may enhance its pharmacological profile compared to other derivatives.

Study 1: Antitubercular Activity

A study synthesized several benzothiazole derivatives, including this compound, and evaluated their antitubercular activity. The results showed that these derivatives had better inhibition potency against M. tuberculosis compared to existing treatments, highlighting their potential as new therapeutic agents.

Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, the compound was tested for its ability to cross the blood-brain barrier. Results indicated that it could effectively increase acetylcholine and serotonin levels in the hippocampus, suggesting a mechanism for its cognitive-enhancing effects .

Eigenschaften

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-14-9-11-26(12-10-14)13-17-19(27)8-7-16-22(28)21(15(2)29-23(16)17)24-25-18-5-3-4-6-20(18)30-24/h3-8,14,27H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTJYHVXSCCQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.